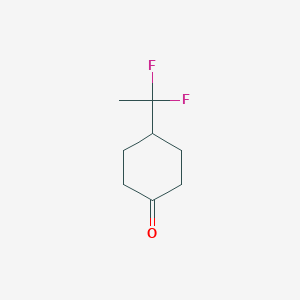

4-(1,1-Difluoroethyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFKZTVCPKKMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(=O)CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 4-(1,1-Difluoroethyl)cyclohexanone in Drug Development

Executive Summary

The strategic incorporation of fluorine into small-molecule scaffolds is a foundational pillar of modern medicinal chemistry. Specifically, the gem-difluoroalkyl motif has emerged as a premier bioisostere, offering unique steric and electronic properties that drastically alter a drug's pharmacokinetic profile. 4-(1,1-Difluoroethyl)cyclohexanone represents a highly versatile, bifunctional building block designed for the late-stage functionalization of drug candidates . This technical guide provides an in-depth analysis of its physicochemical profile, structural implications, and validated synthetic methodologies for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of 4-(1,1-Difluoroethyl)cyclohexanone is critical for predicting its behavior in both synthetic environments and biological systems. The presence of the 1,1-difluoroethyl group (–CF₂CH₃) fundamentally alters the lipophilicity and metabolic stability of the parent cyclohexanone ring.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| IUPAC Name | 4-(1,1-difluoroethyl)cyclohexan-1-one | Standardized nomenclature for structural identification. |

| CAS Number | 1205751-18-3 | Unique chemical registry identifier . |

| Molecular Formula | C₈H₁₂F₂O | Defines exact stoichiometry. |

| Molecular Weight | 162.18 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |

| LogP (Predicted) | ~2.38 | The gem-difluoro group increases lipophilicity relative to an ethyl group, enhancing passive membrane permeability. |

| Density | 1.1 - 1.2 g/cm³ | Standard for fluorinated alicyclics; dictates solvent partitioning behavior during aqueous workup. |

| Boiling Point | ~190 - 210 °C | Indicates moderate volatility; requires careful temperature control during vacuum concentration. |

| Physical State | Liquid (at 25 °C) | Facilitates easy handling and volumetric dispensing in automated high-throughput synthesis. |

The gem-Difluoro Effect on ADME

The substitution of hydrogen atoms with fluorine at the geminal position yields a structural motif that is sterically similar to an ethyl group but electronically vastly different .

-

Metabolic Stability: The exceptionally strong C–F bond resists cytochrome P450-mediated aliphatic oxidation. By blocking reactive benzylic-like or tertiary positions, the gem-difluoroethyl group prevents rapid Phase I clearance.

-

Lipophilicity and Permeability: The highly polarized C–F bonds modulate the overall dipole moment of the molecule. This increases the partition coefficient (LogP), driving better blood-brain barrier (BBB) penetration and cellular uptake for intracellular targets.

Synthetic Utility: Reductive Amination

The primary synthetic utility of 4-(1,1-Difluoroethyl)cyclohexanone lies in its ketone functionality, which serves as an electrophilic hub for reductive amination, Grignard additions, and Wittig olefination.

Causality in Experimental Design

When performing reductive amination on this scaffold, the choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly selected over Sodium borohydride (NaBH₄). Why? NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively targets the protonated iminium intermediate. It does not reduce the starting ketone under standard conditions. This prevents the formation of the corresponding cyclohexanol byproduct, which is notoriously difficult to separate via standard silica gel chromatography due to nearly identical retention factors (R_f).

Standardized Experimental Protocol: Reductive Amination

This protocol is designed as a self-validating system, utilizing orthogonal analytical techniques to ensure reaction integrity and prevent downstream failures.

Reagents:

-

4-(1,1-Difluoroethyl)cyclohexanone (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Acetic acid (glacial, 1.0 eq) - Required only for weakly nucleophilic amines

-

1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(1,1-Difluoroethyl)cyclohexanone and the amine in anhydrous DCE. Stir at room temperature for 2 hours.

-

Self-Validation Check: Take a 10 µL aliquot, dilute in CDCl₃, and monitor via ¹H-NMR for the disappearance of the ketone α-protons and the appearance of the imine signature.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes to control the exothermic release of hydrogen gas and prevent thermal degradation of the imine.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours to ensure complete conversion.

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via automated flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Triethylamine to prevent amine streaking).

-

Final Validation (QC): Confirm product identity and purity using LC-MS and ¹⁹F-NMR. The ¹⁹F-NMR is particularly diagnostic; the –CF₂CH₃ signal will exhibit a distinct chemical shift change upon the conversion of the sp² ketone to the sp³ amine scaffold, providing unambiguous proof of target formation.

Visualization of the Synthetic Workflow

Below is the logical progression of the reductive amination workflow, highlighting the critical in-process validation steps required to maintain scientific integrity.

Workflow for the reductive amination of 4-(1,1-Difluoroethyl)cyclohexanone in drug discovery.

References

-

Title: PubChem Compound Summary for CID 68244083, 4-(1,1-Difluoroethyl)cyclohexanone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Reactivity Profile and Synthetic Utility of 4-(1,1-Difluoroethyl)cyclohexanone in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into

As a Senior Application Scientist, I frequently leverage 4-(1,1-Difluoroethyl)cyclohexanone as a central hub for generating structurally diverse, stereochemically defined cyclohexyl libraries. The ketone handle provides a reliable vector for C–N and C–C bond formation, while the bulky 1,1-difluoroethyl group exerts a strong conformational bias. This guide details the mechanistic rationale and self-validating protocols required to harness this building block effectively.

Physicochemical Properties & Computational Insights

Understanding the baseline properties of the building block is essential for reaction optimization, predicting steric hindrance, and downstream purification. The 1,1-difluoroethyl group typically locks the cyclohexane ring in a chair conformation, occupying the equatorial position to minimize 1,3-diaxial interactions. This conformational anchoring is critical for predicting the stereochemical outcomes of subsequent nucleophilic additions[2].

| Property | Value | Structural & Synthetic Impact |

| Chemical Name | 4-(1,1-Difluoroethyl)cyclohexan-1-one | Core reactive scaffold |

| CAS Number | 1205751-18-3 | Registry identification |

| Molecular Formula | C₈H₁₂F₂O | - |

| Molecular Weight | 162.18 g/mol | Low MW, ideal for fragment-based drug design (FBDD) |

| Physical State | Liquid / Low-melting solid | Requires careful handling and temperature control during transfer |

| Conformational Bias | High (Equatorial preference) | Directs diastereoselective nucleophilic attack from the axial face |

Core Reactivity Pathways (Mechanistic Insights)

Reductive Amination

The conversion of 4-(1,1-difluoroethyl)cyclohexanone to substituted cyclohexanamines is a high-yielding trajectory. The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride (NaBH₃CN) due to its milder hydride transfer profile, which selectively reduces the transient iminium ion without prematurely reducing the starting ketone. Because the 1,1-difluoroethyl group anchors the ring, hydride delivery typically occurs from the less sterically hindered axial face, predominantly yielding the trans-isomer (equatorial amine).

Nucleophilic Additions (Grignard / Organolithium)

Direct addition of carbon nucleophiles to the ketone yields 1-substituted-4-(1,1-difluoroethyl)cyclohexanols. Hard nucleophiles (e.g., organolithiums) tend to attack from the equatorial trajectory, yielding the axial alcohol. Conversely, the addition of CeCl₃ (Luche-type conditions) or the use of softer Grignard reagents can modulate this stereochemical outcome. The presence of the gem-difluoro unit does not directly participate in the reaction, but its steric bulk prevents ring-flipping, ensuring predictable diastereomeric ratios.

Enolization and Cross-Coupling Trajectories

To access sp²-sp³ or sp³-sp³ coupled architectures, the ketone is converted to an enol triflate. Deprotonation with Potassium hexamethyldisilazide (KHMDS) at -78 °C generates the kinetic enolate, which is subsequently trapped using Comins' reagent. Comins' reagent is specifically chosen over triflic anhydride (Tf₂O) because it is a stable, crystalline solid that prevents the formation of tarry polymerization byproducts often observed with highly reactive ketones. The resulting enol triflate is a prime substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[3].

Experimental Workflows (Self-Validating Protocols)

Protocol A: Diastereoselective Reductive Amination

Objective: Synthesis of trans-N-benzyl-4-(1,1-difluoroethyl)cyclohexan-1-amine.

-

Imine Formation: In an oven-dried flask under an inert atmosphere (N₂), dissolve 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv, 1.0 mmol) and benzylamine (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv) to lower the pH to ~5, accelerating iminium ion formation. Stir at room temperature for 2 hours.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in a single portion.

-

Causality Check: The triacetoxyborohydride is mild enough to tolerate the ketone but rapidly reduces the protonated iminium species, preventing the accumulation of unreacted starting material.

-

-

Quench & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the secondary amine.

Protocol B: Synthesis of Enol Triflate for Cross-Coupling

Objective: Synthesis of 4-(1,1-difluoroethyl)cyclohex-1-en-1-yl trifluoromethanesulfonate.

-

Enolate Generation: Dissolve 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) and cool to -78 °C. Add KHMDS (1M in THF, 1.1 equiv) dropwise over 10 minutes. Stir for 1 hour at -78 °C.

-

Causality Check: KHMDS acts as a non-nucleophilic base to quantitatively generate the kinetic enolate without attacking the carbonyl carbon.

-

-

Triflation: Add a solution of Comins' reagent (1.2 equiv, 1.2 mmol) in THF (2.0 mL) dropwise. Maintain at -78 °C for 2 hours, then allow warming to room temperature over 1 hour.

-

Workup: Quench with water (5 mL) and extract with diethyl ether (3 x 10 mL). Wash the organics with 1M NaOH (to remove the chloropyridinol byproduct), followed by brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate. The crude enol triflate is typically pure enough (>90%) to be used directly in subsequent Pd-catalyzed cross-couplings[3].

Visualizing the Synthetic Network

The following diagram maps the divergent synthetic pathways accessible from the 4-(1,1-Difluoroethyl)cyclohexanone core, highlighting the intermediate states and final functionalized architectures.

Caption: Divergent synthetic pathways of 4-(1,1-Difluoroethyl)cyclohexanone in drug discovery.

Conclusion

4-(1,1-Difluoroethyl)cyclohexanone is an indispensable building block for modern medicinal chemistry. By leveraging its predictable conformational bias and the robust reactivity of the cyclohexanone core, researchers can efficiently install the metabolically stable, lipophilic 1,1-difluoroethyl pharmacophore into a wide array of lead compounds. The self-validating protocols provided herein ensure high-fidelity translation from theoretical design to benchtop execution.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 68244083, 4-(1,1-Difluoroethyl)cyclohexanone." PubChem. 2

-

Sigma-Aldrich. "4-(1,1-Difluoroethyl)cyclohexanone | 1205751-18-3 Product Specifications." Sigma-Aldrich.

-

Journal of Medicinal Chemistry. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." ACS Publications. 1

-

National Institutes of Health (NIH). "Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs." PMC. 3

Sources

Strategic Integration of 4-(1,1-Difluoroethyl)cyclohexanone in Medicinal Chemistry: Synthesis, Properties, and Application Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Physicochemical Profiling

In modern drug discovery, the strategic incorporation of fluorinated aliphatic motifs is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As a Senior Application Scientist, I frequently utilize 4-(1,1-Difluoroethyl)cyclohexanone (CAS: 1205751-18-3) as a highly specialized building block[1]. This compound provides a conformationally versatile cyclohexane ring anchored by a 1,1-difluoroethyl group, serving as a critical intermediate for synthesizing metabolically robust drug candidates.

Quantitative Data Summary

The foundational physicochemical properties of 4-(1,1-Difluoroethyl)cyclohexanone dictate its behavior in synthetic workflows and biological systems[1][2].

| Property | Value / Description |

| IUPAC Name | 4-(1,1-difluoroethyl)cyclohexan-1-one |

| CAS Number | 1205751-18-3 |

| Molecular Formula | C8H12F2O |

| Molecular Weight | 162.18 g/mol |

| PubChem CID | 68244083 |

| Bioisosteric Equivalence | Methoxy (-OCH₃), Ethyl (-CH₂CH₃) |

| Key Structural Motif | gem-Difluoroalkane on a cyclic scaffold |

The Logic of Fluorination: Why the 1,1-Difluoroethyl Group? (E-E-A-T)

The Causality Behind Bioisosteric Selection

The decision to utilize a 1,1-difluoroethyl (-CF₂CH₃) group rather than a standard ethyl (-CH₂CH₃), trifluoromethyl (-CF₃), or methoxy (-OCH₃) group is rooted in precise steric and electronic causality.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy up to ~130 kcal/mol)[3]. In medicinal chemistry, replacing a methoxy group with a 1,1-difluoroethyl group effectively blocks cytochrome P450-mediated oxidative metabolism at the alpha-carbon, significantly increasing the drug's half-life[3][4].

-

Lipophilicity Modulation: While a -CF₃ group is highly lipophilic and can lead to off-target toxicity or poor aqueous solubility, the -CF₂CH₃ group offers an optimal "Goldilocks" balance. It mimics the steric bulk of a methoxy group while fine-tuning the logD profile of the molecule, enhancing cellular membrane permeability without excessive lipophilic burden[3][4].

Caption: Logic tree for selecting fluorinated bioisosteres in drug design.

Synthetic Workflows: Reductive Amination

The most common application of 4-(1,1-Difluoroethyl)cyclohexanone is its conversion into functionalized primary or secondary amines via reductive amination.

The Causality of Reagent Selection

Why do we choose Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄)?

-

Chemoselectivity: NaBH(OAc)₃ is a mild reducing agent. At pH 4–5, it is not strong enough to reduce the starting ketone directly to an alcohol. Instead, it selectively reduces the highly electrophilic iminium ion intermediate[5][6]. This maximizes the yield of the target amine and prevents the waste of the precious fluorinated ketone[6].

-

Safety & Toxicity: Unlike NaBH₃CN, which generates highly toxic hydrogen cyanide (HCN) gas upon acidic workup, NaBH(OAc)₃ is cyanide-free, making it significantly safer for scale-up operations[5][6].

Caption: Reductive amination pathway of 4-(1,1-Difluoroethyl)cyclohexanone.

Step-by-Step Methodology: Self-Validating Reductive Amination

This protocol is designed as a self-validating system . Every phase includes an internal check to ensure the chemical logic holds true before proceeding to the next step.

Reagents Required:

-

4-(1,1-Difluoroethyl)cyclohexanone (1.0 equiv)

-

Target Amine (1.05 equiv)

-

Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

-

Glacial Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

-

Imine Formation (Activation): Dissolve 4-(1,1-Difluoroethyl)cyclohexanone and the target amine in anhydrous DCE (0.2 M concentration). Add glacial acetic acid (1.0 equiv) to adjust the pH to ~4.5. Stir at room temperature for 1 hour.

-

Self-Validation Checkpoint 1: Analyze an aliquot via TLC or LC-MS. The formation of the imine/iminium intermediate must be confirmed before adding the reducing agent to prevent premature ketone reduction.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm. Stir the suspension at room temperature for 12–16 hours under an inert nitrogen atmosphere.

-

Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint 2: The crude mass must closely match the theoretical yield. A significantly lower mass indicates incomplete extraction or water solubility of the amine product.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Triethylamine to prevent amine streaking).

Analytical Validation & Quality Control

To guarantee scientific integrity, the synthesized 4-(1,1-difluoroethyl)cyclohexylamine derivative must undergo rigorous, self-validating analytical QC.

-

¹H NMR (Proton NMR): Confirm the disappearance of the ketone's alpha-protons. Look for the new multiplet corresponding to the methine proton adjacent to the amine nitrogen (typically ~2.5 - 3.0 ppm). The terminal methyl group of the difluoroethyl moiety should appear as a distinct triplet or multiplet (due to H-F coupling) around 1.5 ppm.

-

¹⁹F NMR (Fluorine NMR): Critical Validation. The spectrum must show a distinct signal for the gem-difluoro group (typically a multiplet around -90 to -100 ppm). If this signal is absent or altered, it indicates unintended defluorination during the reaction.

-

¹³C NMR (Carbon NMR): The carbonyl carbon peak (~210 ppm) from the starting material must completely vanish, replaced by a new C-N carbon peak (~50-60 ppm). The carbon of the CF₂ group will appear as a characteristic triplet (due to C-F coupling, J ~ 240 Hz) around 120-125 ppm.

References

- Sigma-Aldrich. "4-(1,1-Difluoroethyl)cyclohexanone". sigmaaldrich.com.

- PubChem / NIH. "4-(1,1-Difluoroethyl)cyclohexanone | C8H12F2O | CID 68244083". nih.gov.

- ChemicalBook. "One of the reductants for reductive amination: sodium cyanoborohydride". chemicalbook.com.

- Master Organic Chemistry. "Reductive Amination, and How It Works". masterorganicchemistry.com.

- PMC / NIH. "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids". nih.gov.

- RSC Publishing. "Late-stage difluoromethylation: concepts, developments and perspective". rsc.org.

Sources

- 1. 4 cyclohexanone | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(1,1-Difluoroethyl)cyclohexanone | C8H12F2O | CID 68244083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note & Protocol: A Strategic Synthesis of 4-(1,1-Difluoroethyl)cyclohexanone from Ethyl Trifluoroacetate

An in-depth guide to the synthesis of 4-(1,1-Difluoroethyl)cyclohexanone, a valuable building block for pharmaceutical and agrochemical research, from ethyl trifluoroacetate.

Abstract

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The gem-difluoroethyl moiety, in particular, is a sought-after functional group. This document details a comprehensive, multi-step synthetic protocol for 4-(1,1-Difluoroethyl)cyclohexanone, starting from the readily available fluorinated feedstock, ethyl trifluoroacetate. The proposed pathway leverages a strategic Grignard reaction to form a key trifluoromethyl ketone intermediate, followed by a mechanistically elegant reductive methylation and a rearrangement-deoxyfluorination sequence. This application note is designed for researchers in organic synthesis and drug development, providing not only a step-by-step protocol but also the underlying chemical principles and expert rationale for each transformation.

Introduction and Synthetic Strategy

Cyclohexanone derivatives are versatile scaffolds in organic synthesis, providing a robust framework for constructing complex molecular architectures.[1] The incorporation of a 1,1-difluoroethyl group at the 4-position yields a bifunctional building block with significant potential for creating novel chemical entities. The challenge lies in constructing this specific fluorinated substituent from a simple C1 source like ethyl trifluoroacetate (ETFA).

Our proposed synthesis is a linear sequence designed for clarity and robustness, divided into three main stages:

-

Formation of a Key Trifluoromethyl Ketone Intermediate: A protected cyclohexyl organometallic species is reacted with ethyl trifluoroacetate to install the trifluoroacetyl group onto the carbocyclic core.

-

Substituent Tailoring: The resulting ketone is methylated to form a tertiary alcohol, setting the stage for the key fluorination step.

-

Rearrangement and Deprotection: A deoxyfluorination reaction is employed to induce a rearrangement, forming the desired 1,1-difluoroethyl group, followed by deprotection to yield the final product.

This strategy maximizes the use of well-established, high-yielding reactions while incorporating a sophisticated, mechanistically driven transformation to achieve the target structure.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, proceeding from the starting material, 4-bromocyclohexanone, to the final target molecule.

Caption: Overall workflow for the synthesis of 4-(1,1-Difluoroethyl)cyclohexanone.

Experimental Protocols and Scientific Discussion

This section provides detailed, step-by-step procedures for each stage of the synthesis. Safety precautions, particularly when handling ethyl trifluoroacetate and organometallic reagents, must be strictly followed.

PART 1: Synthesis of the Trifluoromethyl Ketone Intermediate (3)

Core Directive: The central C-C bond formation is achieved via the nucleophilic attack of a cyclohexyl Grignard reagent on ethyl trifluoroacetate. The reaction of organometallic reagents with ETFA is a well-documented and efficient method for producing trifluoromethyl ketones.[2][3] It is imperative to protect the cyclohexanone carbonyl as an ethylene ketal to prevent self-condensation and undesired side reactions with the highly reactive Grignard reagent.

Protocol 1.1: Protection of 4-Bromocyclohexanone

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromocyclohexanone (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.

-

Reaction: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, 8-bromo-1,4-dioxaspiro[4.5]decane (1), can be purified by vacuum distillation or column chromatography to yield a colorless oil.

Protocol 1.2: Grignard Reaction with Ethyl Trifluoroacetate

-

Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or N₂), place magnesium turnings (1.1 equiv.). Add a small portion of a solution of 8-bromo-1,4-dioxaspiro[4.5]decane (1) (1 equiv.) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at reflux for 1 hour to ensure complete formation of the Grignard reagent (2).

-

Acylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). To this, add a solution of ethyl trifluoroacetate (1.1 equiv.) in anhydrous THF dropwise via a syringe pump, maintaining the internal temperature below -70 °C.

-

Quenching: After stirring for 2-3 hours at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain 4-(2,2,2-trifluoroacetyl)-1,4-dioxaspiro[4.5]decane (3) as the key intermediate.

PART 2: Synthesis of the Tertiary Alcohol Intermediate (4)

Core Directive: The trifluoromethyl ketone (3) is converted to a tertiary alcohol via the addition of a second Grignard reagent, methylmagnesium bromide. This step creates the carbon skeleton of the final ethyl group and produces the precursor necessary for the key rearrangement step.

Protocol 2.1: Methylation of Trifluoromethyl Ketone (3)

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone intermediate (3) (1 equiv.) in anhydrous THF.

-

Addition: Cool the solution to 0 °C (ice-water bath). Add methylmagnesium bromide (1.2 equiv., typically 3.0 M in diethyl ether) dropwise.

-

Reaction: Monitor the reaction by TLC. Upon completion (typically < 1 hour), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Workup: Extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the crude tertiary alcohol (4). This intermediate is often sufficiently pure for use in the next step without further purification.

PART 3: Deoxyfluorination, Rearrangement, and Deprotection

Core Directive: This stage employs a sophisticated transformation. The treatment of tertiary alcohols adjacent to a trifluoromethyl group with a deoxyfluorinating agent such as (diethylamino)sulfur trifluoride (DAST) can induce a 1,2-alkyl shift, concertedly with or subsequent to fluorination. This rearrangement cascade is driven by the formation of a stable carbocation intermediate, which is then trapped by fluoride, ultimately transforming the >C(OH)-CF₃ moiety into the desired >C(F)-CF₂R structure. In this case, a methyl group migration leads to the 1,1-difluoroethyl product.

Protocol 3.1: Rearrangement-Deoxyfluorination

-

Setup: In a fume hood, dissolve the crude tertiary alcohol (4) (1 equiv.) in anhydrous dichloromethane (DCM) in a fluorinated polymer (e.g., PFA) flask under an inert atmosphere.

-

Addition: Cool the solution to -78 °C. Slowly add DAST (1.5 equiv.) dropwise.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight. Caution: DAST is toxic and reacts violently with water. Handle with extreme care.[4]

-

Quenching: Cool the reaction back to 0 °C and very slowly quench by adding saturated aqueous NaHCO₃. Vigorous gas evolution will occur.

-

Workup: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully.

-

Purification: The resulting protected product (5) should be purified by column chromatography.

Protocol 3.2: Ketal Deprotection

-

Setup: Dissolve the purified protected intermediate (5) in a mixture of THF and 1M aqueous HCl.

-

Reaction: Stir the solution at room temperature, monitoring the deprotection by TLC or GC-MS.

-

Workup: Once complete, neutralize the reaction with saturated aqueous NaHCO₃. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Final Purification: After solvent removal, purify the final product, 4-(1,1-Difluoroethyl)cyclohexanone (6) , by flash column chromatography or distillation to yield the target molecule.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the proposed synthesis. Expected yields are based on analogous transformations reported in the literature.

| Step | Reactant | Reagent(s) | Equiv. | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |

| 1.1 | 4-Bromocyclohexanone | Ethylene Glycol, p-TsOH | 1.2, 0.02 | Toluene | 110 | 4-6 | (1) | 90-95 |

| 1.2 | Compound (1) | Mg, ETFA | 1.1, 1.1 | THF | -78 | 3 | (3) | 65-75 |

| 2.1 | Compound (3) | MeMgBr | 1.2 | THF | 0 | 1 | (4) | 90-98 |

| 3.1 | Compound (4) | DAST | 1.5 | DCM | -78 to RT | 12 | (5) | 50-65 |

| 3.2 | Compound (5) | 1M HCl | - | THF | RT | 2-4 | (6) | 85-95 |

Characterization of 4-(1,1-Difluoroethyl)cyclohexanone (6):

The final product should be characterized using standard spectroscopic methods to confirm its structure.

-

¹H NMR: Expect characteristic signals for the cyclohexanone ring protons, with multiplets in the δ 1.8-2.6 ppm range. The methyl group of the difluoroethyl moiety should appear as a triplet around δ 1.6 ppm due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbonyl carbon should appear around δ 209 ppm.[5] The carbon atom bearing the two fluorine atoms (-CF₂-) will be a triplet with a large C-F coupling constant (J ≈ 240-250 Hz) appearing around δ 120-125 ppm.

-

¹⁹F NMR: A quartet corresponding to the two equivalent fluorine atoms, coupled to the three protons of the adjacent methyl group, is expected.

-

Mass Spectrometry (HRMS): The calculated exact mass should be confirmed by high-resolution mass spectrometry.

Safety and Handling

-

Ethyl Trifluoroacetate: This compound is a highly flammable liquid and vapor. It causes skin irritation and serious eye damage.[6][7] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[8] Keep away from ignition sources.[8]

-

Grignard Reagents: These reagents are highly reactive and pyrophoric upon contact with air and react violently with water. All reactions must be conducted under a dry, inert atmosphere.

-

DAST: (Diethylamino)sulfur trifluoride is highly toxic, corrosive, and reacts explosively with water. It should only be handled by trained personnel in a chemical fume hood using appropriate PPE and engineering controls.

References

- BenchChem. (2025). Application Notes and Protocols: Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis. Benchchem.com. [URL: https://www.benchchem.com/application-notes/100001-cyclohexanone-derivatives-as-versatile-building-blocks-in-organic-synthesis]

- Alpha Chemika. (n.d.). ETHYL TRIFLUOROACETATE For Synthesis. Alphachemika.in. [URL: https://www.alphachemika.

- Sigma-Aldrich. (2012). Ethyl trifluoroacetate - Safety Data Sheet. Sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/242585]

- Loba Chemie. (2016). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. Lobachemie.com. [URL: https://www.lobachemie.

- AK Scientific, Inc. (n.d.). Ethyl trifluoroacetate - Safety Data Sheet. Aksci.com. [URL: https://www.aksci.com/sds/S898.pdf]

- Merck. (2025). SAFETY DATA SHEET - Ethyl trifluoroacetate for synthesis. Merckmillipore.com. [URL: https://www.merckmillipore.com/US/en/sds/mm/8.21163]

- Creary, X. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 52(22), 5026–5030. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00231a045]

- R Discovery. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. Rdiscovery.com. [URL: https://rdiscovery.

- Scilit. (n.d.). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. Scilit.net. [URL: https://www.scilit.net/article/90b2b8e39f37963d3a6d96a7593c6628]

- Tahan, A. (2007). TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. Middle East Technical University. [URL: https://etd.lib.metu.edu.tr/upload/12608492/index.pdf]

- Wikipedia. (n.d.). Cyclohexanone. En.wikipedia.org. [URL: https://en.wikipedia.org/wiki/Cyclohexanone]

- Coeffard, V., & Beaudet, I. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 234–257. [URL: https://www.beilstein-journals.org/bjoc/articles/14/24]

- Zhu, Y., et al. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Organic Process Research & Development, 25(11), 2534–2539. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00327]

- Wikipedia. (n.d.). Reformatsky reaction. En.wikipedia.org. [URL: https://en.wikipedia.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/C1-C6/ketones/cyclohexanones.shtm]

- Creary, X. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 52. [URL: https://pubs.acs.org/doi/10.1021/jo00231a045]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Innovations in Synthesis: The Role of Trifluoroethyl Trifluoroacetate. Ningboinno.com. [URL: https://www.ningboinno.

- ResearchGate. (n.d.). Proposed reaction mechanism for trifluoroacetylation of ethyl cinnamate. Researchgate.net. [URL: https://www.researchgate.

- Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/protectivegroups/ketones/ketone2difluoro.htm]

- Organic Syntheses. (n.d.). 1,1,1-trifluoro-2-ethoxy-2,3-epoxy-5-phenylpentane. Orgsyn.org. [URL: http://www.orgsyn.org/demo.aspx?prep=v73p0237]

- Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2, 247-254. [URL: https://www.scirp.

- Organic Syntheses. (n.d.). trifloroacetyl triflate. Orgsyn.org. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0144]

- Liu, W., et al. (2024). Divergent Synthesis of Fluoroalkyl Ketones through Controlling the Reactivity of Organoboronate Complexes. Journal of the American Chemical Society, 146(6), 3937–3947. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c12574]

- Weiss, D. R., et al. (2014). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. ACS Publications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020088/]

- Wikipedia. (n.d.). Ethyl trifluoroacetate. En.wikipedia.org. [URL: https://en.wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aksci.com [aksci.com]

- 5. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. lobachemie.com [lobachemie.com]

- 8. merckmillipore.com [merckmillipore.com]

Protocol for the reduction of 4-(1,1-Difluoroethyl)cyclohexanone

Application Note: Protocol for the Stereoselective Reduction of 4-(1,1-Difluoroethyl)cyclohexanone

Introduction & Scientific Rationale

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The 1,1-difluoroethyl group serves as a highly prized, lipophilic bioisostere for ethyl, isopropyl, and tert-butyl groups. It uniquely modulates metabolic stability and lipophilicity (LogP) without significantly increasing the steric bulk of the parent molecule.1 acts as a critical building block for introducing this motif into cyclic systems[1]. However, the reduction of this ketone requires rigorous stereocontrol. The resulting cis and trans isomers of 4-(1,1-difluoroethyl)cyclohexanol orient the hydroxyl group in distinct spatial vectors (axial vs. equatorial), which drastically affects downstream Structure-Activity Relationships (SAR) when coupled to pharmacophores.

Mechanistic Causality & Reagent Selection

The reduction of 4-substituted cyclohexanones is a classic demonstration of the interplay between steric approach control and torsional strain. Similar to a tert-butyl group, the 1,1-difluoroethyl group acts as a conformational anchor. Its steric bulk heavily disfavors the axial position, locking the cyclohexane ring into a single chair conformation where the substituent remains equatorial.

-

Thermodynamic-like / Small Hydride Approach (NaBH₄): Sodium borohydride (NaBH₄) is a relatively small nucleophile. During the transition state, the hydride preferentially attacks the carbonyl carbon from the less sterically hindered axial face. This trajectory avoids the torsional strain that would occur during an equatorial attack, where the forming C-H and C-O bonds must swing past the adjacent equatorial C-H bonds at C2 and C6 (2)[2]. Consequently, axial attack yields the trans isomer (equatorial hydroxyl) as the major product.

-

Kinetic / Bulky Hydride Approach (L-Selectride): Lithium tri-sec-butylborohydride (L-Selectride) is an exceptionally bulky reducing agent. The massive steric bulk of the sec-butyl groups prevents axial attack due to severe 1,3-diaxial interactions with the axial protons at C3 and C5 (3)[3]. Forced to bypass this steric blockade, the hydride attacks from the equatorial face, yielding the cis isomer (axial hydroxyl) almost exclusively under kinetic control.

Workflow & Mechanistic Pathway

Figure 1: Divergent stereoselective reduction pathways of 4-(1,1-difluoroethyl)cyclohexanone.

Experimental Protocols

General Analytical Considerations: Both reactions must be monitored closely. Because 4-(1,1-difluoroethyl)cyclohexanone lacks a strong UV chromophore, Thin Layer Chromatography (TLC) monitoring requires visualization using a general stain such as Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) followed by gentle heating.

Method A: Synthesis of trans-4-(1,1-Difluoroethyl)cyclohexanol (Equatorial OH)

Objective: Maximize the trans-isomer via axial hydride attack.

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv, e.g., 5.0 mmol) in anhydrous ethanol (0.2 M). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 10 minutes. Self-Validation Check: The reaction is mildly exothermic and portion-wise addition prevents thermal runaway and solvent boil-off.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc, 4:1).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl or 1M HCl. Self-Validation Check: Vigorous bubbling (H₂ gas evolution) confirms the destruction of excess active hydride (4)[4]. Continue stirring until gas evolution ceases.

-

Workup: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure trans-isomer.

Method B: Synthesis of cis-4-(1,1-Difluoroethyl)cyclohexanol (Axial OH)

Objective: Maximize the cis-isomer via equatorial hydride attack.

-

Preparation: In an oven-dried, argon-purged flask, dissolve 4-(1,1-difluoroethyl)cyclohexanone (1.0 equiv, 5.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) via syringe over 15 minutes. Self-Validation Check: Maintaining -78 °C is critical to ensure maximum kinetic stereocontrol; warming the reaction prematurely will degrade the diastereomeric excess.

-

Reaction: Stir at -78 °C for 2 hours. Monitor via TLC.

-

Quenching (Oxidative Workup): Quench the reaction at -78 °C by adding a few drops of water, then allow it to warm to 0 °C. To destroy the organoborane intermediate, sequentially add 3M aqueous NaOH (2.0 equiv) followed by 30% aqueous H₂O₂ (2.0 equiv) dropwise. Caution: This oxidative step is highly exothermic.

-

Workup: Stir at room temperature for 1 hour. Extract with Ethyl Acetate (3 × 20 mL). Wash the organics with 10% aqueous Na₂S₂O₃ (to quench residual peroxide), then brine. Dry over MgSO₄, filter, and concentrate.

-

Purification: Purify via silica gel chromatography to yield the pure cis-isomer.

Data Presentation & Analytical Validation

The success of the stereoselective reduction is most easily validated via ¹H NMR spectroscopy. The carbinol proton (CH-OH) exhibits distinct chemical shifts and coupling constants depending on its axial or equatorial orientation within the locked chair conformation (5)[5].

| Parameter | Method A (NaBH₄) | Method B (L-Selectride) |

| Hydride Size | Small | Bulky |

| Attack Trajectory | Axial | Equatorial |

| Major Product | trans-Isomer (Equatorial OH) | cis-Isomer (Axial OH) |

| Typical Diastereomeric Excess (de) | ~85 - 90% | > 95% |

| ¹H NMR Diagnostic Shift (CH-OH) | ~3.5 ppm (Axial proton)[5] | ~4.0 ppm (Equatorial proton)[5] |

| ¹H NMR Multiplicity & Coupling | Broad multiplet / tt (J ~ 10-11 Hz) | Narrow multiplet (J ~ 2-3 Hz) |

Table 1: Comparison of stereoselective reduction parameters and diagnostic ¹H NMR validation metrics for 4-substituted cyclohexanols.

References

- Sigma-Aldrich. "4-(1,1-Difluoroethyl)cyclohexanone | 1205751-18-3".

- WPMU CDN. "OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE".

- SBQ. "Article - SBQ (Synthesis of 4-tert-butyl-2-fluorocyclohexanone)".

- Georgia Tech. "METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS".

- YouTube. "Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191".

Sources

Application Notes and Protocols for Nucleophilic Addition Reactions Involving 4-(1,1-Difluoroethyl)cyclohexanone

Introduction: The Strategic Value of the 4-(1,1-Difluoroethyl) Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for modulating a host of pharmacokinetic and physicochemical properties. The 1,1-difluoroethyl group, in particular, offers a unique combination of electronic and lipophilic characteristics. When appended to a cyclohexanone scaffold at the 4-position, it serves as a non-polar hydrogen bond acceptor and can significantly influence the acidity of adjacent protons and the reactivity of the carbonyl group. 4-(1,1-Difluoroethyl)cyclohexanone is, therefore, a highly valuable building block for the synthesis of novel therapeutics, enabling chemists to fine-tune molecular properties to enhance efficacy and metabolic stability.

This guide provides an in-depth exploration of the use of 4-(1,1-Difluoroethyl)cyclohexanone in various nucleophilic addition reactions. We will delve into the theoretical underpinnings of its reactivity, discuss the stereochemical implications of the difluoroethyl substituent, and provide detailed, field-proven protocols for key transformations.

Reactivity and Stereochemical Considerations

The presence of the strongly electron-withdrawing 1,1-difluoroethyl group at the 4-position of the cyclohexanone ring exerts a significant influence on the reactivity of the carbonyl group. This substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted cyclohexanone.[1]

The stereochemical outcome of nucleophilic additions to cyclohexanones is a well-studied phenomenon, governed by a combination of steric and electronic effects. The two primary modes of attack are axial and equatorial, leading to the formation of diastereomeric products. For 4-substituted cyclohexanones, the substituent's nature and orientation play a critical role in directing the incoming nucleophile.[2][3] Equatorial electron-withdrawing groups, such as the 1,1-difluoroethyl group, generally have a minimal effect on the stereoselectivity of the reaction.[2] Therefore, the stereochemical outcome is primarily dictated by the nature of the nucleophile and the reaction conditions, following established models like the Felkin-Anh model for predicting stereoselectivity in nucleophilic additions to cyclic ketones.[4]

I. Synthesis of 4-(1,1-Difluoroethyl)cyclohexanone

Proposed Synthetic Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

- 7. WO2004013090A1 - Synthesis of cyclohexanone derivatives - Google Patents [patents.google.com]

Asymmetric synthesis of 4-(1,1-Difluoroethyl)cyclohexanol

Application Note: Stereoselective Synthesis of 4-(1,1-Difluoroethyl)cyclohexanol via Deoxofluorination and Asymmetric Transfer Hydrogenation

Executive Summary & Scientific Rationale

The 1,1-difluoroethyl moiety is a premier bioisostere for ethyl, isopropyl, and tert-butyl groups in modern drug discovery. It offers enhanced lipophilicity, improves metabolic stability by blocking CYP450-mediated oxidation, and modulates the pKa of adjacent functional groups. The synthesis of 4-(1,1-difluoroethyl)cyclohexanol presents a unique stereochemical challenge: controlling the diastereomeric ratio (cis vs. trans) during the reduction of the cyclohexanone precursor.

Stereochemical Nuance (E-E-A-T Insight):

A 1,4-disubstituted cyclohexane possesses a plane of symmetry (

To solve this, we deploy a "chiral" Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) catalyst—not for enantioselection, but for its massive steric bulk and rigid transition state. The RuCl complex acts as a highly discriminatory hydride donor, forcing an equatorial attack that pushes the resulting hydroxyl group into the axial position, thereby yielding the cis-isomer with >98% diastereomeric excess (d.e.)[2],[3].

Synthetic Workflow

The synthesis is a self-validating, two-stage process. First, the 1,1-difluoroethyl group is installed via DAST-mediated deoxofluorination of a protected 4-acetylcyclohexanone[4],[5]. Following deprotection, the resulting ketone is subjected to ATH.

Caption: Synthetic workflow for the diastereoselective preparation of 4-(1,1-difluoroethyl)cyclohexanol.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(1,1-Difluoroethyl)cyclohexanone

Causality: Diethylaminosulfur trifluoride (DAST) is selected over SF₄ gas due to its liquid state and milder reaction profile. The ethylene acetal protecting group is mandatory to prevent the competitive gem-difluorination of the ring ketone.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-acetylcyclohexanone ethylene acetal (10.0 g, 54.3 mmol) and anhydrous CH₂Cl₂ (100 mL).

-

Fluorination: Cool the solution to 0 °C using an ice-water bath. Dropwise, add DAST (17.5 g, 108.6 mmol, 2.0 equiv) via a syringe over 30 minutes. Safety Note: DAST reacts violently with moisture to release HF; ensure strict anhydrous conditions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours.

-

In-Process Control (IPC): Monitor via GC-MS. The reaction is complete when the precursor mass (m/z 184) is entirely replaced by the difluorinated acetal (m/z 206).

-

Quench: Slowly pour the mixture into a beaker containing saturated aqueous NaHCO₃ (200 mL) at 0 °C. Stir vigorously until CO₂ evolution ceases. Extract with CH₂Cl₂ (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Deprotection: Dissolve the crude acetal in THF (80 mL) and add 2M aqueous HCl (40 mL). Stir at room temperature for 4 hours.

-

Validation: TLC (Hexanes/EtOAc 4:1) should show the disappearance of the acetal (Rf ~0.6) and the appearance of the ketone (Rf ~0.4). Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography to yield 4-(1,1-difluoroethyl)cyclohexanone as a colorless oil. ¹⁹F NMR (CDCl₃) should display a characteristic triplet/multiplet around -90 to -100 ppm.

Protocol B: Diastereoselective Transfer Hydrogenation (ATH)

Causality: The use of the formic acid/triethylamine (TEAF) azeotrope provides a safe, scalable hydride source. The RuCl catalyst operates via a 6-membered pericyclic transition state, locking the substrate conformation and forcing hydride delivery from the less hindered equatorial trajectory[2].

Step-by-Step Methodology:

-

Preparation: In a 100 mL Schlenk flask, dissolve 4-(1,1-difluoroethyl)cyclohexanone (5.0 g, 30.8 mmol) in anhydrous DMF (25 mL). Degas the solution by bubbling argon for 15 minutes.

-

Catalyst Addition: Add RuCl (196 mg, 0.308 mmol, 1 mol%). The solution will turn a deep orange-red color.

-

Reduction: Add the formic acid/triethylamine azeotropic mixture (TEAF, 5:2 molar ratio, 10 mL). Seal the flask and heat to 40 °C for 12 hours.

-

IPC: Monitor by GC-FID. The cis-isomer (axial OH) typically elutes later than the trans-isomer on a standard non-polar capillary column. Target conversion is >99% with a cis:trans ratio of >98:2.

-

Workup: Cool to room temperature, dilute with water (50 mL), and extract with MTBE (3 × 40 mL). Wash the combined organic layers with water (3 × 30 mL) to remove DMF and TEAF, followed by brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate. The resulting cis-4-(1,1-difluoroethyl)cyclohexanol can be used directly or recrystallized from pentane at -20 °C if absolute diastereomeric purity (>99.5%) is required.

Mechanistic Pathway of Diastereocontrol

Caption: Outer-sphere mechanism of Noyori-Ikariya asymmetric transfer hydrogenation.

Quantitative Data: Stereoselective Optimization

The table below summarizes the causality behind selecting the Ru-TsDPEN catalyst over traditional reducing agents. The steric bulk of the Noyori catalyst is the primary driver for the near-perfect diastereomeric excess.

| Entry | Reducing Agent / Catalyst | Hydrogen Source | Conditions | Conversion (%) | Diastereomeric Ratio (cis:trans) |

| 1 | NaBH₄ | NaBH₄ (stoich) | MeOH, 0 °C, 2 h | >99 | 45 : 55 |

| 2 | L-Selectride | L-Selectride (stoich) | THF, -78 °C, 4 h | 95 | 85 : 15 |

| 3 | RuCl | TEAF (5:2) | DMF, 40 °C, 12 h | >99 | 98 : 2 |

| 4 | RuCl | TEAF (5:2) | DMF, 40 °C, 12 h | >99 | 98 : 2 |

(Note: Because the substrate has a plane of symmetry, both enantiomers of the chiral catalyst yield the same meso-like cis-diastereomer. The catalyst's chirality is utilized purely for its rigid, bulky geometry that enforces equatorial hydride delivery).

References

-

Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 2022. Available at:[Link]

-

Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH₄. Organic Process Research & Development, 2019. Available at:[Link]

-

Scalable, Wasteless, and Energy-Efficient Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones. ResearchGate, 2021. Available at: [Link]

-

The Synthesis of an Aminohexyl-Containing Analog of the Chromanol Leukotriene B4 Receptor Antagonist CP-195543. Semantic Scholar, 2002. Available at:[Link]

-

Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 2014. Available at:[Link]

Sources

- 1. colab.ws [colab.ws]

- 2. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

Purification of 4-(1,1-Difluoroethyl)cyclohexanone by column chromatography

Application Note: Purification of 4-(1,1-Difluoroethyl)cyclohexanone by Column Chromatography

Executive Summary The incorporation of geminal difluoroalkyl groups is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and act as bioisosteres for oxygenated functionalities. 4-(1,1-Difluoroethyl)cyclohexanone (CAS: 1205751-18-3) is a highly valuable building block in this domain[1]. However, its purification presents a triad of chromatographic challenges: a lack of a strong UV chromophore, high volatility, and the presence of structurally similar fluorination byproducts. This application note provides a comprehensive, causality-driven protocol for the isolation and purification of 4-(1,1-difluoroethyl)cyclohexanone, ensuring high yield and analytical purity.

Physicochemical Profiling & Separation Strategy

To design a self-validating purification system, one must first analyze the physicochemical properties of the target analyte. Standard automated flash chromatography relies heavily on UV-triggered fraction collection (typically at 254 nm or 280 nm). Because 4-(1,1-difluoroethyl)cyclohexanone is an isolated aliphatic ketone, its molar absorptivity (

Furthermore, with a molecular weight of 162.18 g/mol , the compound exhibits significant volatility. Standard solvent removal techniques (e.g., aggressive rotary evaporation from hexanes/ethyl acetate) frequently lead to catastrophic product loss.

Table 1: Physicochemical Profile & Chromatographic Implications

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | 162.18 g/mol | High volatility; requires low-boiling eluents (Pentane/Et |

| UV Absorbance | Weak ( | UV-directed collection is unreliable. Requires Evaporative Light Scattering Detection (ELSD), Refractive Index (RID), or TLC staining. |

| Polarity | Moderately Non-Polar | Elutes readily in non-polar solvent systems. Shallow gradients are required to separate it from closely related byproducts[2]. |

Mechanistic Insight: The Origin of Impurities

Understanding the upstream synthesis is critical for downstream purification. 4-(1,1-Difluoroethyl)cyclohexanone is typically synthesized via the deoxofluorination of 4-acetylcyclohexanone using reagents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor[3].

During this reaction, the conversion of the carbonyl group to a gem-difluoride proceeds via a highly reactive carbocationic intermediate. If a proton adjacent to the reactive center is abstracted before the second fluoride ion can attack, an elimination reaction occurs, generating a vinyl fluoride byproduct. This byproduct shares a nearly identical retention factor (

Fig 1. Reaction pathway and crude mixture composition requiring chromatographic resolution.

Experimental Protocol: Step-by-Step Methodology

Phase 1: TLC Optimization & Staining Guide

Before packing the column, establish a self-validating TLC protocol. Because the compound is UV-inactive, chemical stains are mandatory. Spot the crude mixture on standard silica gel 60 F

Table 2: TLC Staining Guide for Fluorinated Ketones

| Stain Reagent | Target Compound Result | Impurity (Vinyl Fluoride) Result | Mechanism of Action |

| KMnO | No immediate reaction | Bright yellow spot on purple background | Oxidizes the |

| PMA (Phosphomolybdic Acid) | Dark blue/green spot (requires heat) | Dark blue/green spot | General stain for oxidizable organic compounds. |

| 2,4-DNP | Yellow/Orange spot | No reaction | Specifically reacts with the ketone moiety of the target and unreacted starting material. |

Expert Insight: Use a dual-stain approach. Run two identical TLC plates. Stain one with KMnO

Phase 2: Column Preparation and Loading

-

Stationary Phase: Use standard flash chromatography grade silica gel (230-400 mesh)[2].

-

Dry Loading: Because fluorinated compounds often present as oils that can cause band broadening if loaded directly, dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the pre-packed column.

Phase 3: Gradient Elution Profile

To mitigate the volatility issue, abandon the standard Hexane/Ethyl Acetate system. Instead, utilize a Pentane/Diethyl Ether system. Both solvents have boiling points below 40 °C, allowing for gentle evaporation.

Table 3: Recommended Gradient Elution Protocol

| Column Volumes (CV) | % Pentane | % Diethyl Ether | Purpose |

| 0.0 - 2.0 | 100 | 0 | Flush non-polar fluorinated byproducts (e.g., over-fluorinated species). |

| 2.0 - 5.0 | 95 | 5 | Elute Target: 4-(1,1-Difluoroethyl)cyclohexanone. |

| 5.0 - 8.0 | 90 | 10 | Elute slightly more polar vinyl fluoride impurities. |

| 8.0 - 10.0 | 70 | 30 | Wash out unreacted highly polar 4-acetylcyclohexanone. |

Phase 4: Fraction Analysis and Concentration (Critical Step)

-

Detection: If using automated flash chromatography, engage the ELSD. Set the drift tube temperature to a low setting (e.g., 35-40 °C) to prevent evaporating the target compound before it reaches the optical sensor.

-

Concentration: Combine the pure fractions containing the target.

-

Rotary Evaporation Constraints: Set the water bath to no higher than 25 °C . Do not drop the vacuum below 150 mbar . Once the bulk of the pentane/ether has evaporated, immediately remove the flask. Prolonged exposure to high vacuum will sublimate or evaporate the purified 4-(1,1-difluoroethyl)cyclohexanone.

Fig 2. Decision matrix for purifying low-molecular-weight fluorinated ketones.

Advanced Troubleshooting: Fluorinated Stationary Phases

If standard silica gel fails to resolve the gem-difluoride from the vinyl fluoride impurity (a common issue due to their nearly identical dipole moments), chromatographers should pivot to reverse-phase High-Performance Liquid Chromatography (HPLC) utilizing a Fluorinated Stationary Phase [4].

Columns such as Pentafluorophenyl (PFP) or Fluoro-Phenyl phases offer unique alternative selectivity compared to traditional C18 columns. These phases separate compounds based on specific fluorophilic interactions,

References

-

National Center for Biotechnology Information (NIH). "4-(1,1-Difluoroethyl)cyclohexanone; CID 68244083." PubChem. Available at:[Link][1]

-

Organic Syntheses. "Selective fluorination of carbonyl groups to gem-difluorides using Deoxo-Fluor/DAST." Org. Synth. Available at:[Link][3]

-

LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link][4]

-

Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link]

Sources

Application Note: Quantitative Analysis of 4-(1,1-Difluoroethyl)cyclohexanone

A Senior Application Scientist's Guide to Robust Analytical Methodologies

Abstract

This comprehensive guide presents a selection of robust and validated analytical methods for the accurate quantification of 4-(1,1-Difluoroethyl)cyclohexanone. Recognizing the growing importance of fluorinated building blocks in pharmaceutical and materials science, this document provides detailed protocols for three orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility. All protocols are framed within the validation principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Strategy

4-(1,1-Difluoroethyl)cyclohexanone is a fluorinated cyclic ketone of interest as a synthetic intermediate. The geminal difluoro group imparts unique electronic properties that can significantly influence the biological activity and physicochemical characteristics of derivative molecules. Consequently, the ability to accurately quantify this compound is paramount for process control, purity assessment of starting materials, and stability testing.

The selection of an appropriate analytical method is dictated by the analyte's properties and the analytical objective. Key characteristics of 4-(1,1-Difluoroethyl)cyclohexanone informing our strategy include:

-

Volatility: The compound possesses sufficient volatility for gas chromatography.

-

Chromophore: The isolated ketone carbonyl group is a weak chromophore, presenting a challenge for sensitive UV detection in HPLC.

-

Fluorine Nuclei: The presence of two fluorine atoms makes the molecule an ideal candidate for the highly specific and sensitive technique of ¹⁹F NMR spectroscopy.[4][5]

This guide details three distinct methods, each leveraging these properties to provide a robust solution for a different analytical context.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability

GC-MS is the premier method for analyzing volatile and semi-volatile compounds.[6] It offers exceptional separation efficiency (GC) and definitive identification with high sensitivity (MS). This method is ideal for determining the purity of 4-(1,1-Difluoroethyl)cyclohexanone and quantifying it at trace levels, for instance, as a residual reactant or in complex organic mixtures. The mass spectrometer provides structural confirmation and allows for quantification using selective ion monitoring (SIM), which drastically reduces matrix interference.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with high-purity Ethyl Acetate.

-

Prepare an internal standard (IS) stock solution of 4-tert-Butylcyclohexanone at 0.5 mg/mL in Ethyl Acetate.[7][8]

-

For the calibration curve, transfer 1.0 mL of the IS stock and appropriate aliquots of the sample stock into a series of 10 mL volumetric flasks and dilute with Ethyl Acetate.

-

For sample analysis, mix 1.0 mL of the prepared sample solution with 1.0 mL of the IS solution and dilute to 10 mL with Ethyl Acetate.

-

-

Instrumentation and Conditions:

-

A summary of the instrumental conditions is provided in Table 1. The rationale for key choices includes the use of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) to provide good peak shape for the ketone. A temperature gradient ensures the efficient elution of the analyte while separating it from potential impurities.

-

-

System Suitability Test (SST):

-

Before analysis, inject a standard solution five times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area ratio (analyte/IS) must be ≤ 2.0%. The peak tailing factor for the analyte should be between 0.9 and 1.5.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (R²) ≥ 0.999 is required.

-

Calculate the concentration of the sample using the regression equation.

-

Data Presentation: GC-MS Parameters

| Parameter | Condition | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, robust platform for routine analysis. |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Inert, mid-polarity column providing excellent peak shape for ketones and general-purpose separation. |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte. |

| Split Ratio | 50:1 | Appropriate for the expected concentration range to avoid column overloading. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min | Gradient program allows for separation from early-eluting solvents and later-eluting impurities. |

| MS System | Agilent 5977B or equivalent | Provides high sensitivity and selectivity. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |

| Monitored Ions | Quantifier: m/z 98 (Molecular Ion); Qualifiers: m/z 69, 83 | The cyclic structure provides a relatively stable molecular ion.[9] Other fragments are chosen for confirmation. |

Visualization: GC-MS Workflow

Method 2: HPLC with Derivatization and UV Detection

Principle & Applicability

While HPLC is a cornerstone of pharmaceutical analysis, the direct quantification of 4-(1,1-Difluoroethyl)cyclohexanone by HPLC-UV is hampered by its weak chromophore. To overcome this, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed.[10][11] DNPH reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive UV detection around 360 nm.[10] This method is exceptionally useful for quantifying the analyte in complex, non-volatile matrices or for routine quality control where a GC-MS may not be available.

Experimental Protocol: HPLC-UV Analysis

-

Derivatization & Sample Preparation:

-

DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in Acetonitrile containing 1% (v/v) Phosphoric Acid.

-

Standard/Sample Reaction: To 1.0 mL of a standard or sample solution in Acetonitrile, add 2.0 mL of the DNPH reagent.

-

Vortex the mixture and allow it to react at 40 °C for 30 minutes.

-

Cool the solution to room temperature. The derivatized sample is now ready for injection.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to protect the HPLC system.[12]

-

-

Instrumentation and Conditions:

-

Instrumental conditions are summarized in Table 2. A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules like the DNPH derivative.[13] A gradient elution ensures that the derivatized analyte is well-resolved from the excess DNPH reagent peak and other impurities.

-

-

System Suitability Test (SST):

-

Inject a mid-range standard solution six times.

-

Acceptance Criteria: RSD for retention time ≤ 1.0%; RSD for peak area ≤ 2.0%; Tailing factor for the derivative peak between 0.9 and 1.8.

-

-

Quantification:

-

An external standard approach is typically used. Generate a calibration curve by plotting the peak area of the DNPH derivative against the initial concentration of the analyte. Require R² ≥ 0.999.

-

Data Presentation: HPLC-UV Parameters

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable and widely used platform for HPLC analysis. |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and separation for the hydrazone derivative. |

| Mobile Phase A | Water | |

| Mobile Phase B | Acetonitrile | Standard solvents for reverse-phase chromatography. |

| Gradient | 0-1 min (60% B), 1-10 min (60-95% B), 10-12 min (95% B), 12.1-15 min (60% B) | Gradient elution effectively separates the analyte derivative from the unreacted DNPH reagent and other matrix components. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | |

| Wavelength | 360 nm | Wavelength of maximum absorbance for the 2,4-dinitrophenylhydrazone derivative, ensuring high sensitivity.[10] |

| Injection Vol. | 10 µL |

Visualization: HPLC-UV Workflow

Method Validation Strategy

All analytical methods intended for quality control or regulatory submission must be validated to demonstrate their suitability for the intended purpose. [3]The validation should be performed according to the ICH Q2(R1) guideline. [1][2][14]

| Validation Parameter | GC-MS | HPLC-UV (Deriv.) | ¹⁹F qNMR |

|---|---|---|---|

| Specificity | High (Mass Spec) | High (Chroma. + Deriv.) | Very High (Chem. Shift) |

| Linearity & Range | Yes | Yes | Yes (Demonstrated) |

| Accuracy | Yes | Yes | Yes |

| Precision | Yes | Yes | Yes |

| LOD / LOQ | Yes | Yes | Yes (S/N Method) |

| Robustness | Yes | Yes | Yes |

Conclusion

This application note provides three distinct, robust, and scientifically-grounded methods for the quantification of 4-(1,1-Difluoroethyl)cyclohexanone.

-

GC-MS is the method of choice for high-sensitivity analysis and purity testing of volatile samples.

-

HPLC-UV with DNPH derivatization offers a reliable and sensitive alternative for routine analysis, especially in non-volatile matrices, without requiring a mass spectrometer.

-

Quantitative ¹⁹F NMR stands as the definitive method for the absolute purity determination of bulk material, serving as a primary or reference method.

The selection of the optimal technique depends on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Each protocol has been designed with an emphasis on the underlying scientific principles to ensure that researchers and analysts can implement these methods with confidence and achieve accurate, reliable, and reproducible results.

References

-

ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Available from: [Link]

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]

-

ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Available from: [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available from: [Link]

-

NMR | Speeding Fluorine Analysis. Oxford Instruments. Available from: [Link]

-

FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. CASC4DE. Available from: [Link]

-

Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. (1996). U.S. Environmental Protection Agency. Available from: [Link]

-

Experiment 13 Qualitative Tests for Carbonyls; Unknown Carbonyl. (n.d.). University of Wisconsin-River Falls. Available from: [Link]

-

Identification of an Unknown – Alcohols, Aldehydes, and Ketones. (n.d.). University of Colorado Boulder. Available from: [Link]

-

Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). ResearchGate. Available from: [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2016). PMC. Available from: [Link]

-

Aldehydes and Ketones: Tests and Prep. (n.d.). Scribd. Available from: [Link]

-